Pseudosaccharin chloride
Overview
Description
Biochemical Analysis
Biochemical Properties
Pseudosaccharin chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that catalyze oxidation-reduction reactions. For instance, this compound can act as an inhibitor for certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant adverse effects. For instance, high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its participation in the detoxification process, where it is metabolized by cytochrome P450 enzymes in the liver. This metabolism leads to the formation of reactive intermediates, which can further interact with cellular macromolecules, leading to potential toxic effects. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by membrane transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within the cell. These interactions play a crucial role in determining the bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. This localization can affect the activity of this compound, as it interacts with different biomolecules in distinct cellular environments. For instance, nuclear localization of this compound can influence gene expression by interacting with transcription factors, while mitochondrial localization can impact cellular metabolism by modulating the activity of metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudosaccharin chloride can be synthesized through several methods. One common approach involves the chlorination of saccharin, where saccharin is treated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom . Another method involves the reaction of saccharin with bis-(trichloromethyl) carbonate in the presence of a catalytic amount of N,N-dimethylformamide, which yields this compound under mild conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chlorination processes. These processes often involve the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, with the reaction being carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pseudosaccharin chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form stable amidine-type compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form saccharin and hydrochloric acid.
Common Reagents and Conditions:
Amines: Primary and secondary amines are commonly used in substitution reactions with this compound.
Major Products Formed:
Amidine Compounds: Formed from the reaction with amines.
Saccharin and Hydrochloric Acid: Formed from hydrolysis.
Scientific Research Applications
Pseudosaccharin chloride has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of pseudosaccharin chloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit elastase, an enzyme involved in the breakdown of elastin in tissues . This inhibition occurs through the formation of a stable complex between the pseudosaccharin derivative and the enzyme, preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
Saccharin: A related compound with similar structural features but without the chlorine atom.
Thiosaccharin: Another related compound that can be used to synthesize pseudosaccharin derivatives.
Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .
Properties
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
Record name | Pseudosaccharin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-19-1 | |
Record name | Pseudosaccharin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudosaccharin chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pseudosaccharin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pseudosaccharin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSEUDOSACCHARIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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